![molecular formula C23H23N3O B2958602 3-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone CAS No. 861211-95-2](/img/structure/B2958602.png)

3-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

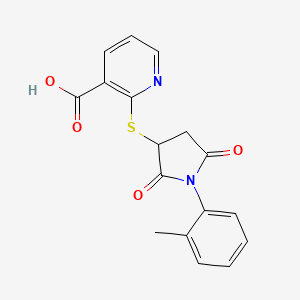

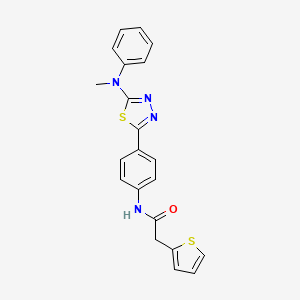

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the structure of a molecule .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the products of these reactions .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with other chemical species .Scientific Research Applications

Anticancer and Antimicrobial Agents

Studies on palladium, gold, and silver N-heterocyclic carbene complexes, including those with benzimidazole derivatives, have shown significant applications in biomedical fields. Specifically, palladium complexes demonstrated potent anticancer activity, while gold and silver complexes exhibited antimicrobial properties. Such complexes have been synthesized and structurally characterized, revealing their potential as therapeutic agents due to their strong antiproliferative activity against tumor cells and bacteria (Ray et al., 2007).

Catalytic Activity in Organic Synthesis

Novel benzimidazolium salts and their palladium N-heterocyclic carbene complexes have been synthesized, showcasing their utility in catalyzing carbon–carbon bond-forming reactions. These catalysts offer an efficient route for the formation of asymmetric biaryl compounds, highlighting their significance in facilitating complex organic synthesis processes (Akkoç et al., 2016).

Molecular Switches and Electrochromic Materials

Research into dinuclear Ru complexes bridged by bis-tridentate benzimidazole derivatives has opened up possibilities for the development of proton-induced molecular switches. These complexes demonstrate a change in absorption spectra and oxidation potentials based on the solution's pH, offering a basis for creating responsive materials in electronics and sensor applications (Haga et al., 2003).

Fluorescent Polymers and Materials

The synthesis of new benzimidazole derivatives and their incorporation into polymers has led to materials with intriguing electrochemical and optical properties. Such polymers, when used in electronic devices, could offer improved performance due to their unique fluorescence characteristics, making them suitable for applications in optoelectronics and sensing (Ozelcaglayan et al., 2012).

Metal-Organic Frameworks (MOFs)

Ligand modification techniques have allowed the development of diverse metal-organic frameworks with varied structures and properties. By altering the central benzene ring of a ligand to a pyridine ring, researchers have synthesized MOFs with different linkage configurations, demonstrating the impact of structural modification on the properties of these porous materials. This approach has potential applications in gas storage, separation, and catalysis (Zhang et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O/c1-23(2,3)17-12-10-16(11-13-17)15-26-20-9-5-4-8-19(20)25-21(26)18-7-6-14-24-22(18)27/h4-14H,15H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLKPKNESWBSJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate](/img/structure/B2958519.png)

![3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2958521.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2958523.png)

![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride](/img/structure/B2958526.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2958528.png)

![(6-Methylcyclohex-3-en-1-yl)methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2958536.png)

![N,N-diethyl-2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]acetamide](/img/structure/B2958539.png)

![2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B2958541.png)